molecular formula C16H13Cl2N5O B11694697 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide

Katalognummer: B11694697
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: MLVDXUCHWGXYNY-GRSHGNNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanehydrazide with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazole and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1H-1,2,3-Benzotriazol-1-YL)propanehydrazide: Lacks the dichlorophenyl group, making it less lipophilic.

    N’-[(Z)-(2,4-Dichlorophenyl)methylidene]propanehydrazide: Lacks the benzotriazole moiety, reducing its ability to bind to metal ions or enzymes.

Uniqueness

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and the ability to participate in a wide range of chemical reactions.

Eigenschaften

Molekularformel

C16H13Cl2N5O

Molekulargewicht

362.2 g/mol

IUPAC-Name

3-(benzotriazol-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H13Cl2N5O/c17-12-6-5-11(13(18)9-12)10-19-21-16(24)7-8-23-15-4-2-1-3-14(15)20-22-23/h1-6,9-10H,7-8H2,(H,21,24)/b19-10-

InChI-Schlüssel

MLVDXUCHWGXYNY-GRSHGNNSSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.